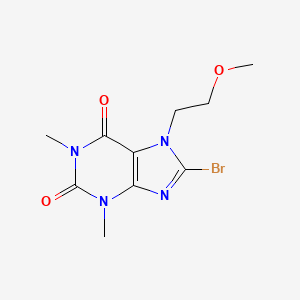8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione
CAS No.: 141794-40-3
Cat. No.: VC5409536
Molecular Formula: C10H13BrN4O3
Molecular Weight: 317.143
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 141794-40-3 |
|---|---|
| Molecular Formula | C10H13BrN4O3 |
| Molecular Weight | 317.143 |
| IUPAC Name | 8-bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C10H13BrN4O3/c1-13-7-6(8(16)14(2)10(13)17)15(4-5-18-3)9(11)12-7/h4-5H2,1-3H3 |
| Standard InChI Key | SKPLUIJEVGJUPN-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCOC |
Introduction
Key Findings
8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione (CAS 141794-40-3) is a brominated xanthine derivative with a molecular weight of 317.14 g/mol. Its structure features a purine core substituted with bromine at position 8, a 2-methoxyethyl group at position 7, and methyl groups at positions 1 and 3. While direct pharmacological data remain limited, its structural similarity to other purine-based inhibitors suggests potential applications in enzyme modulation and therapeutic development .
Chemical Identity and Structural Characteristics
IUPAC Name and Molecular Formula
The compound’s systematic name is 8-bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione, with the molecular formula C₁₀H₁₃BrN₄O₃ .
Structural Representation
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 317.14 g/mol | |
| CAS Number | 141794-40-3 | |
| Purity (HPLC) | >98% | |
| Storage Temperature | Room Temperature (recommended) |
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocol for this compound is publicly documented, analogous brominated purine derivatives are typically synthesized via nucleophilic substitution or alkylation reactions. For example:
-
Base Compound Preparation: Bromination of 3-methylxanthine derivatives at position 8 using brominating agents like N-bromosuccinimide .
-
Alkylation: Introduction of the 2-methoxyethyl group via reaction with 2-methoxyethyl halides under basic conditions .
Key Challenges:
-
Regioselectivity in bromination and alkylation steps.
-
Purification of intermediates due to structural similarity to byproducts .
Physicochemical Properties
Solubility and Stability
Spectral Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume